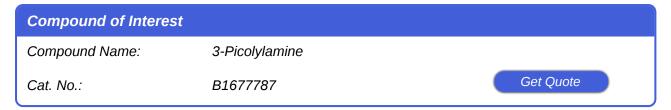


# Spectroscopic Profile of 3-Picolylamine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3- Picolylamine** (also known as 3-(aminomethyl)pyridine), a key building block in pharmaceutical and materials science. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, alongside detailed experimental protocols for data acquisition.

# **Spectroscopic Data Summary**

The following tables summarize the key quantitative data from <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and MS analyses of **3-Picolylamine**.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

<sup>1</sup>H NMR Spectroscopic Data for **3-Picolylamine** 

Solvent: DMSO-d<sub>6</sub>, 300 MHz[1]



Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.75	d	2.0	H-2 (Pyridine)
8.59	d	0.3	H-6 (Pyridine)
7.88	d	7.8	H-4 (Pyridine)
7.42	dd	4.9, 0.7	H-5 (Pyridine)
3.85	S	-	-CH <sub>2</sub> - (Methylene)
2.06	s (broad)	-	-NH <sub>2</sub> (Amine)

d: doublet, dd: doublet of doublets, s: singlet, Pyridine ring numbering starts from the nitrogen atom.

<sup>13</sup>C NMR Spectroscopic Data for **3-Picolylamine** (Predicted)

Note: Experimental data for <sup>13</sup>C NMR of **3-Picolylamine** is not readily available. The following are predicted chemical shifts based on computational models and comparison with similar structures.

Chemical Shift (δ) ppm	Assignment
~150	C-2 (Pyridine)
~148	C-6 (Pyridine)
~138	C-4 (Pyridine)
~135	C-3 (Pyridine)
~124	C-5 (Pyridine)
~45	-CH <sub>2</sub> - (Methylene)

## Infrared (IR) Spectroscopy

Characteristic IR Absorption Bands for **3-Picolylamine** 



Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3350 - 3250	Medium, Broad	N-H stretch (Amine)
3100 - 3000	Medium	C-H stretch (Aromatic)
2950 - 2850	Medium	C-H stretch (Aliphatic)
~1600	Medium	C=C stretch (Pyridine ring)
~1580	Medium	C=C stretch (Pyridine ring)
~1480	Medium	C=N stretch (Pyridine ring)
1430 - 1470	Medium	CH₂ bend
800 - 700	Strong	C-H out-of-plane bend (Aromatic)

## **Mass Spectrometry (MS)**

Key Fragments in the Mass Spectrum of **3-Picolylamine** 

m/z	Relative Intensity	Proposed Fragment
108	High	[M]+ (Molecular Ion)
107	Moderate	[M-H]+
93	Moderate	[M-NH] <sup>+</sup>
80	High	[M-CH2NH2]+ (Pyridinium cation)
79	Moderate	[C₅H₅N] <sup>+</sup>
30	High	[CH <sub>2</sub> NH <sub>2</sub> ]+

# **Experimental Protocols**

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below. These protocols are intended as a general guide and may require optimization based on



the specific instrumentation used.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Sample Preparation: Approximately 10-20 mg of **3-picolylamine** is dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>). The solution is then filtered into a 5 mm NMR tube.
- Instrumentation: <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a 300 MHz (or higher field) NMR spectrometer.
- ¹H NMR Acquisition: A standard pulse-acquire sequence is used. Key parameters include a spectral width of 16 ppm, a relaxation delay of 5 seconds, and an acquisition time of 3 seconds. 16 scans are typically co-added to improve the signal-to-noise ratio.
- 13C NMR Acquisition: A proton-decoupled pulse-acquire sequence is employed. A spectral width of 220 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1 second are used. Several hundred to a few thousand scans may be necessary to obtain a spectrum with an adequate signal-to-noise ratio.
- Data Processing: The raw data (Free Induction Decay) is processed with an exponential window function followed by a Fourier transform. Phase and baseline corrections are applied to the resulting spectrum. Chemical shifts are referenced to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

## Infrared (IR) Spectroscopy

- Sample Preparation: As **3-picolylamine** is a liquid at room temperature, the IR spectrum is typically acquired using the neat liquid. A thin film of the sample is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for data acquisition.
- Data Acquisition: The spectrum is recorded over the range of 4000-400 cm<sup>-1</sup>. A background spectrum of the clean KBr/NaCl plates is recorded first and automatically subtracted from the sample spectrum. Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.



• Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum. The data is typically presented in terms of transmittance or absorbance.

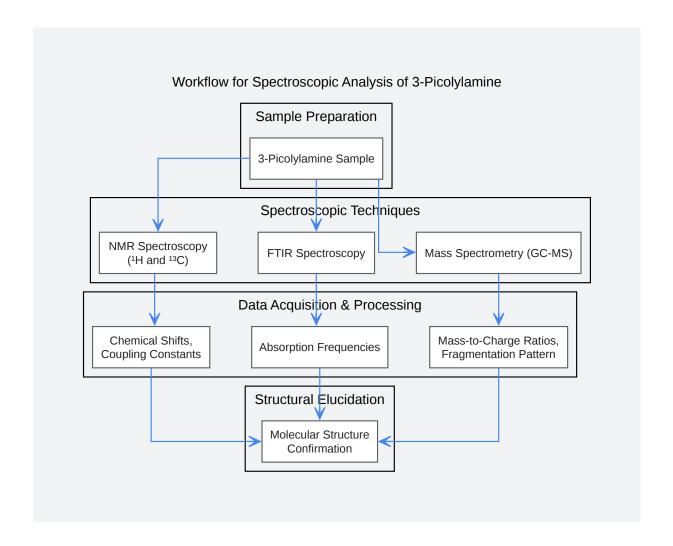
### Mass Spectrometry (MS)

- Sample Introduction: **3-Picolylamine** is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification prior to ionization. A dilute solution of the sample in a volatile solvent such as methanol or dichloromethane is injected into the GC.
- Gas Chromatography: A non-polar capillary column (e.g., DB-5ms) is used for separation.
   The oven temperature is programmed to ramp from an initial temperature of 50°C to a final temperature of 250°C to ensure the elution of the compound.
- Ionization: Electron Ionization (EI) at 70 eV is used to generate the molecular ion and fragment ions.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) using a quadrupole mass analyzer.
- Detection: The abundance of each ion is measured by an electron multiplier detector. The
  resulting data is presented as a mass spectrum, which is a plot of relative intensity versus
  m/z.

#### **Visualizations**

The following diagrams illustrate the workflow of spectroscopic analysis and the logical relationships between the different techniques.

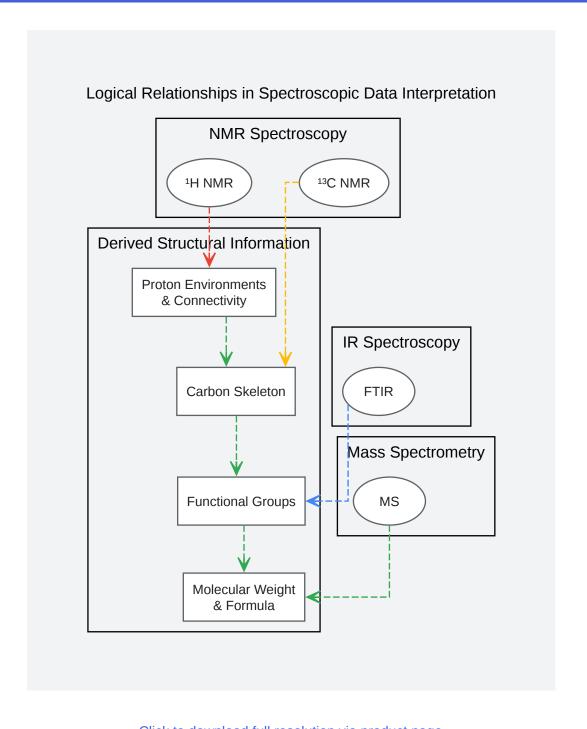




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Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of a chemical compound like **3-Picolylamine**.





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Caption: A diagram showing the logical connections between different spectroscopic techniques and the structural information they provide.

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#### References

- 1. 3-(Aminomethyl)pyridine(3731-52-0) 1H NMR spectrum [chemicalbook.com]
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